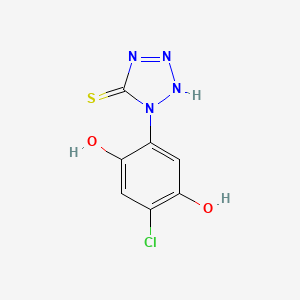
2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is a complex organic compound that features a unique combination of functional groups, including a chloro substituent, a sulfanylidenetetrazolidinyl group, and a cyclohexa-2,5-diene-1,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves multiple steps. One common method includes the reaction of chlorosulfanylbenzenes with benzene-1,4-diamines, followed by oxidation with m-chloroperoxybenzoic acid . The reaction conditions often require cooling to 0°C and the use of solvents such as pyridine and dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring safety protocols for handling reactive intermediates, and implementing purification techniques suitable for industrial scales.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid to form sulfonamides.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfonamides and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted cyclohexa-2,5-diene-1,4-dione derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for developing new drugs with potential antifungal, antibacterial, and anticancer activities.
Materials Science: Its ability to undergo various chemical modifications makes it useful in the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used to study the effects of quinone derivatives on biological systems, including their cytotoxicity and mechanisms of action.
Mecanismo De Acción
similar compounds often exert their effects through interactions with cellular proteins and enzymes, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage . The quinone moiety is known to participate in redox cycling, which can disrupt cellular processes and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- N,N′-Bis(phenylsulfanyl)cyclohexa-2,5-diene-1,4-diimine
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 6PPD-quinone (2-((4-methylpentan-2-yl)amino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione)
Uniqueness
2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to its combination of a chloro substituent and a sulfanylidenetetrazolidinyl group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other quinone derivatives that may lack these specific functional groups.
Propiedades
Número CAS |
143205-17-8 |
|---|---|
Fórmula molecular |
C7H5ClN4O2S |
Peso molecular |
244.66 g/mol |
Nombre IUPAC |
1-(4-chloro-2,5-dihydroxyphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C7H5ClN4O2S/c8-3-1-6(14)4(2-5(3)13)12-7(15)9-10-11-12/h1-2,13-14H,(H,9,11,15) |
Clave InChI |
SRSYKKJSEXPHOC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1O)Cl)O)N2C(=S)N=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione](/img/structure/B12560479.png)
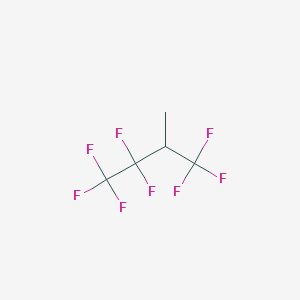
![(2R)-2-[(Triphenylsilyl)oxy]propanal](/img/structure/B12560481.png)

![N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide](/img/structure/B12560498.png)
![1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]](/img/structure/B12560505.png)
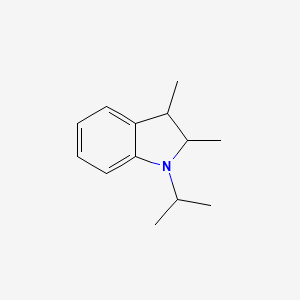
![Propanamide, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12560513.png)
![Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate](/img/structure/B12560519.png)
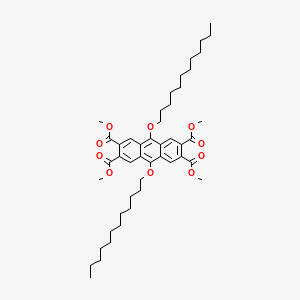
![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)
![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)
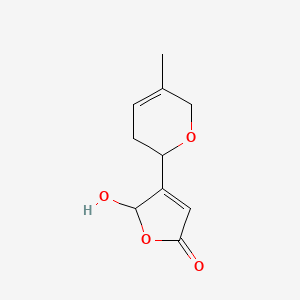
![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
